N~1~,N~3~-Dicyclohexyl-N~1~,N~3~-dimethyl-2-tetradecylpropanediamide
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Overview
Description
N~1~,N~3~-Dicyclohexyl-N~1~,N~3~-dimethyl-2-tetradecylpropanediamide is a complex organic compound characterized by its unique structure, which includes cyclohexyl and dimethyl groups attached to a tetradecylpropanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Dicyclohexyl-N~1~,N~3~-dimethyl-2-tetradecylpropanediamide typically involves the reaction of cyclohexylamine with dimethylamine in the presence of a tetradecylpropanediamide precursor. The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Dicyclohexyl-N~1~,N~3~-dimethyl-2-tetradecylpropanediamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
N~1~,N~3~-Dicyclohexyl-N~1~,N~3~-dimethyl-2-tetradecylpropanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~3~-Dicyclohexyl-N~1~,N~3~-dimethyl-2-tetradecylpropanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~3~-Dicyclohexyl-N~1~,N~3~-dimethylmalonamide
- N~1~,N~3~-Dicyclohexyl-N~1~,N~3~-dimethyl-2-tetradecylpropanediamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
188658-51-7 |
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Molecular Formula |
C31H58N2O2 |
Molecular Weight |
490.8 g/mol |
IUPAC Name |
N,N'-dicyclohexyl-N,N'-dimethyl-2-tetradecylpropanediamide |
InChI |
InChI=1S/C31H58N2O2/c1-4-5-6-7-8-9-10-11-12-13-14-21-26-29(30(34)32(2)27-22-17-15-18-23-27)31(35)33(3)28-24-19-16-20-25-28/h27-29H,4-26H2,1-3H3 |
InChI Key |
NHTXJCVRZOAKHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)N(C)C1CCCCC1)C(=O)N(C)C2CCCCC2 |
Origin of Product |
United States |
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